Ethanimidamide, monoacetate

Description

Historical Trajectories and Modern Relevance of Ethanimidamide, Monoacetate

While the specific historical discovery of this compound is not extensively documented in readily available literature, the study of amidines as a functional group dates back to the 19th century. The modern relevance of this compound stems from its utility as a stable and easy-to-handle source of the acetamidine (B91507) moiety. In contemporary chemical research, it continues to be a key player in the development of new synthetic methodologies, particularly for molecules with biological and material applications.

Foundational Role of this compound in Complex Organic Synthesis

This compound serves as a fundamental building block in the intricate field of organic synthesis. rsc.orgarxiv.org Its bifunctional nature, possessing both nucleophilic and electrophilic potential, allows it to participate in a variety of chemical transformations. This versatility has been harnessed by chemists to construct complex molecular architectures from simpler precursors.

Significance of this compound in Nitrogen-Containing Heterocycle Construction

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science, as these structures are prevalent in pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgmdpi.com this compound is a crucial reagent in the construction of these ring systems. It provides a reliable source of a "C-N" fragment, which can be readily incorporated into heterocyclic scaffolds.

A primary application of this compound is in the synthesis of pyrimidine (B1678525) derivatives. nih.gov Pyrimidines are a class of six-membered aromatic heterocycles containing two nitrogen atoms and are fundamental components of nucleic acids (DNA and RNA). mdpi.comnih.gov The general reaction involves the condensation of this compound with a 1,3-dicarbonyl compound or its equivalent. This reaction proceeds through a cyclization-condensation sequence to afford the pyrimidine ring.

Another significant application is in the synthesis of various other nitrogenous heterocycles, such as imidazoles and triazines, which are also important pharmacophores and structural motifs in materials science. frontiersin.orgmdpi.com The reactivity of the amidine group allows for tailored synthetic strategies to access a diverse range of heterocyclic systems. mdpi.com

Contribution of this compound to Energetic Materials Precursor Synthesis

The field of energetic materials is continuously seeking new compounds with high energy density and improved stability. This compound has been investigated as a precursor in the synthesis of high-nitrogen content compounds, which are often key components of advanced energetic materials. dtic.mil The high nitrogen content contributes to a large positive heat of formation, releasing a significant amount of energy upon decomposition.

Research in this area has explored the use of this compound to introduce nitrogen-rich functional groups into molecular frameworks, aiming to create novel energetic materials with superior performance characteristics. dtic.mil

This compound as a Versatile Reagent and Solvent in Chemical Laboratories

Beyond its role as a synthetic building block, this compound exhibits properties that make it a useful reagent and, in some specialized cases, a component of solvent systems in chemical laboratories. echemi.comresearchgate.net Its acetate (B1210297) salt form renders the otherwise basic acetamidine easier to handle and store.

As a reagent, it can act as a base or a nucleophile in various organic reactions. organic-chemistry.org Its basicity is often utilized to deprotonate acidic protons, while its nucleophilic character is exploited in addition reactions to electrophilic centers.

While not a conventional solvent, its ionic nature and ability to form hydrogen bonds suggest its potential use in specialized solvent systems, such as in certain electrochemical applications or as a component in ionic liquids. mdpi.comsigmaaldrich.cnrsc.org

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 36896-17-0 |

| Molecular Formula | C4H10N2O2 |

| Molecular Weight | 118.13 g/mol echemi.com |

| Appearance | White to off-white crystalline solid |

| Melting Point | 185-187 °C (decomposes) echemi.com |

| Boiling Point | 62.8 °C at 760 mmHg (Predicted) echemi.com |

| Solubility | Soluble in water |

Applications in Heterocycle Synthesis

| Heterocycle Class | Synthetic Utility |

| Pyrimidines | Key building block for the pyrimidine ring via condensation with 1,3-dicarbonyl compounds. mdpi.comnih.gov |

| Imidazoles | Used in the synthesis of substituted imidazoles. frontiersin.orgmdpi.com |

| Triazines | A precursor for the construction of the triazine core structure. mdpi.com |

Properties

IUPAC Name |

acetic acid;ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2.C2H4O2/c2*1-2(3)4/h1H3,(H3,3,4);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZNCAMOIPYYIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

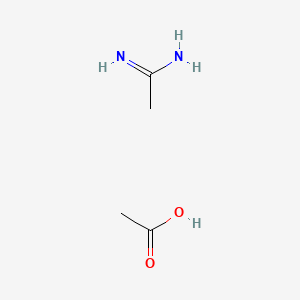

CC(=N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

143-37-3 (Parent) | |

| Record name | Ethanimidamide, monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036896170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2068008 | |

| Record name | Ethanimidamide, monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36896-17-0 | |

| Record name | Ethanimidamide, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36896-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanimidamide, monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036896170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamidine acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanimidamide, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanimidamide, monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamidine monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHANIMIDAMIDE, MONOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K8Y1QR6M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies for the Synthesis and Derivatization of Ethanimidamide, Monoacetate

Contemporary Synthetic Routes to Ethanimidamide, monoacetate

Pinner Reaction-Based Approaches to this compound

The Pinner reaction is a classic method for synthesizing amidines. wikipedia.orgdrugfuture.com It involves the acid-catalyzed reaction of a nitrile with an alcohol to form an alkyl imidate salt, often referred to as a Pinner salt. wikipedia.orgnumberanalytics.com This intermediate can then be treated with ammonia (B1221849) to yield the corresponding amidine. wikipedia.orgdrugfuture.com

In the context of this compound synthesis, acetonitrile (B52724) reacts with an alcohol (e.g., ethanol) in the presence of a strong acid like hydrogen chloride to form an ethyl acetimidate hydrochloride intermediate. Subsequent ammonolysis of this intermediate would lead to acetamidinium (B1228376) chloride. nih.gov To obtain the monoacetate salt, a salt metathesis reaction or neutralization with acetic acid would be necessary.

Key Features of the Pinner Reaction:

| Feature | Description |

|---|---|

| Reactants | Nitrile, Alcohol, Acid Catalyst |

| Intermediate | Alkyl imidate salt (Pinner salt) |

| Final Step for Amidine | Reaction with ammonia or an amine |

Optimized Synthesis of this compound from Triethyl Orthoacetate and Ammonia

One reported procedure involves heating a mixture of triethyl orthoacetate with ammonia and ammonium (B1175870) acetate (B1210297). nih.govlookchem.com This method directly produces the desired acetamidinium acetate, which is noted to be less deliquescent than the corresponding hydrochloride salt. acs.orglookchem.com

Reaction Summary:

| Starting Materials | Product | Reported Yield |

|---|

This method's directness and high yield make it a preferred route for accessing this compound.

Ammonolysis of Acetylacetone (B45752) for this compound Preparation

The ammonolysis of acetylacetone presents another synthetic pathway. youtube.com This reaction is commonly used in reductive amination conditions. While this method can produce acetamide (B32628) in excellent yields, its direct application for this compound is less commonly detailed in readily available literature and may require specific catalytic systems or conditions to favor the formation of the amidine over the amide. quora.com

Dehydration-Mediated Formation of this compound from Ammonium Acetate

The dehydration of ammonium acetate is a known method for producing acetamide. quora.comstackexchange.com This process typically involves heating ammonium acetate, often in the presence of acetic acid to accelerate the reaction. orgsyn.org While this primarily yields acetamide, the formation of acetamidine (B91507) under certain conditions is plausible, though not the main product. The direct synthesis of this compound from ammonium acetate would require carefully controlled conditions to favor amidine formation over the more common amide product. Further research is needed to establish this as a viable and efficient direct route to this compound.

Transformation of this compound into Variant Amidininium Salts

This approach has been successfully employed to prepare a range of acetamidinium salts, including:

Acetamidinium formate (B1220265) nih.gov

Acetamidinium sulfate (B86663) nih.gov

Acetamidinium perchlorate (B79767) nih.gov

Examples of Acetaamidinium Salt Conversions:

| Starting Salt | Reactant | Product Salt |

|---|---|---|

| This compound | Perchloric acid | Acetamidinium perchlorate nih.gov |

| This compound | Sulfuric acid | Acetamidinium sulfate nih.gov |

| Acetamidinium chloride | Sodium ethoxide, then Nitric acid | Acetamidinium nitrate (B79036) nih.gov |

Strategic Derivatization of this compound

The derivatization of this compound allows for the synthesis of a wide array of more complex molecules. The amidine functional group is a key reactive handle for these transformations.

N-substituted amidines can be prepared through various methods, though direct derivatization of ethanimidamide is one of many strategies. core.ac.uknih.gov For instance, the reaction of amidines with various electrophiles can lead to substituted products. While specific examples starting directly from this compound are not extensively detailed in the provided context, the general reactivity of amidines suggests that it can be a valuable building block.

The synthesis of N-substituted aryl amidines has been achieved through the activation of amines with a strong base followed by reaction with a nitrile. nih.gov This highlights an alternative approach to substituted amidines where the substitution pattern is installed prior to the amidine formation.

The development of new derivatization reagents and methodologies continues to expand the synthetic utility of amidines. greyhoundchrom.comnih.govresearchgate.net These advancements are crucial for applications in medicinal chemistry and materials science. nih.gov

Mechanistic Investigations into the Reactivity of Ethanimidamide, Monoacetate

Fundamental Reaction Pathways of Ethanimidamide, monoacetate

The core reactivity of this compound involves reactions at the amidine functional group, primarily hydrolysis and dehydration. These pathways are influenced by the reaction conditions, such as pH and temperature.

The hydrolysis of the ethanimidamide cation to acetic acid and ammonia (B1221849) or their respective conjugate acid/base forms is a fundamental transformation. The mechanism proceeds differently under acidic and basic conditions.

CH₃C(NH)NH₂·CH₃COO⁻ + H₃O⁺ + Cl⁻ → CH₃COOH + NH₄Cl + CH₃COOH

In basic hydrolysis , the hydroxide (B78521) ion is the nucleophile that attacks the amidine carbon. This addition leads to a tetrahedral intermediate. Subsequent proton transfers and the departure of ammonia as a leaving group result in the formation of acetate (B1210297). The ammonia then deprotonates a molecule of acetic acid (from the monoacetate salt) to form an additional ammonium (B1175870) ion and acetate. A representative reaction with a base like sodium hydroxide is:

CH₃C(NH)NH₂·CH₃COO⁻ + OH⁻ → 2CH₃COO⁻ + NH₄⁺

The hydrolysis of amides, which are structurally related to amidines, has been studied extensively. For instance, the hydrolysis of acetamide (B32628) in acidic solution yields acetic acid and ammonium ions, while in alkaline solution, it produces a salt of the carboxylic acid (e.g., sodium acetate) and ammonia. youtube.comlibretexts.orglibretexts.org These established mechanisms for amides provide a foundational understanding for the analogous hydrolysis of ethanimidamide.

Table 1: Products of this compound Hydrolysis

| Condition | Reactants | Major Products |

| Acidic | This compound, Strong Acid (e.g., HCl) | Acetic Acid, Ammonium Salt (e.g., NH₄Cl) |

| Basic | This compound, Strong Base (e.g., NaOH) | Acetate Salt (e.g., Sodium Acetate), Ammonia |

The dehydration of the ethanimidamide moiety to form acetonitrile (B52724) (ethanenitrile) is another significant reaction pathway. This transformation typically requires a dehydrating agent or high temperatures. The reaction involves the elimination of a molecule of ammonia from the acetamidine (B91507) cation. While direct studies on the dehydration of this compound are not extensively detailed in readily available literature, the dehydration of the closely related acetamide is a well-known process for synthesizing acetonitrile. youtube.com

The proposed mechanism involves the protonation of one of the amino groups, followed by the elimination of an ammonia molecule, with the acetate ion potentially acting as a base to facilitate the final deprotonation step to yield the nitrile.

This compound in Carbon-Nitrogen Bond Forming Reactions

The amidine functionality of this compound serves as a valuable synthon in the formation of new carbon-nitrogen bonds. This is exemplified by its potential involvement in rearrangement and nucleophilic substitution reactions.

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgaskiitians.com While the substrate for the Hofmann rearrangement is traditionally a primary amide, the structural similarity of the ethanimidamide component allows for a discussion of its potential behavior under Hofmann conditions (a halogen and a strong base).

The established mechanism for the Hofmann rearrangement of acetamide involves the following key steps: wikipedia.orgaskiitians.comstudy.comchemistrysteps.com

Deprotonation of the amide by a base.

Reaction of the resulting anion with a halogen (e.g., bromine) to form an N-haloamide.

A second deprotonation by the base.

Rearrangement of the N-haloamide anion, where the alkyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the halide ion, to form an isocyanate intermediate.

Hydrolysis of the isocyanate to a carbamic acid, which then undergoes decarboxylation to yield the primary amine. wikipedia.orgstudy.comchemistrysteps.com

For this compound to initiate a similar rearrangement, it would first need to be converted to an amide-like precursor under the reaction conditions. The presence of a strong base could potentially hydrolyze the ethanimidamide to acetamide in situ, which would then undergo the conventional Hofmann rearrangement. Alternatively, a direct rearrangement of an N-haloamidine derivative could be envisioned, although this is a less common pathway. The product of a Hofmann rearrangement starting from the acetamide derived from ethanimidamide would be methylamine. askiitians.comstudy.com

Table 2: Key Intermediates in the Hofmann Rearrangement of Acetamide

| Step | Intermediate | Key Transformation |

| 1 | N-bromoacetamide | Halogenation of the amide nitrogen |

| 2 | Isocyanate | 1,2-alkyl shift and loss of bromide |

| 3 | Carbamic acid | Hydrolysis of the isocyanate |

| 4 | Methylamine | Decarboxylation of the carbamic acid |

Acetamidines are recognized as valuable starting materials for the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrimidines and imidazoles. nih.gov This synthetic utility stems from the ability of the amidine group to act as a dinucleophile or to undergo nucleophilic substitution at the amidine carbon.

In nucleophilic amidination reactions, this compound can serve as the source of the amidine moiety. The amidine carbon is electrophilic and can be attacked by nucleophiles. For instance, the reaction of an amidine with a compound containing two electrophilic centers can lead to the formation of a heterocyclic ring. An example is the reaction of acetamidine with a 1,3-dicarbonyl compound to form a pyrimidine (B1678525) ring.

The general mechanism for such a condensation reaction involves the nucleophilic attack of the amino groups of the amidine on the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a series of addition and elimination steps, ultimately leading to the formation of the stable aromatic pyrimidine ring. The acetate counter-ion can act as a base to facilitate the necessary proton transfers during the reaction sequence.

Catalytic and Cocatalytic Roles of this compound in Organic Transformations

The bifunctional nature of this compound, possessing both an acidic proton on the amidinium cation and a basic acetate anion, suggests its potential to act as a catalyst in certain organic reactions. While specific studies detailing the catalytic role of this compound are not abundant, the catalytic activity of its components can be considered.

Acetic acid is known to catalyze various reactions, including the N-acylation of amines using esters as the acyl source. semanticscholar.orgrsc.orgbath.ac.uk In these reactions, acetic acid can act as a proton shuttle, activating both the nucleophile and the electrophile. It is conceivable that this compound could play a similar role, with the acetamidinium (B1228376) ion acting as a proton donor and the acetate ion as a proton acceptor.

Furthermore, amidines themselves can function as organocatalysts. Their basicity and ability to form hydrogen bonds allow them to activate substrates in a manner similar to other amine-based catalysts. For example, amidines have been used to catalyze Michael additions and other carbon-carbon bond-forming reactions. The specific catalytic applications of this compound would depend on the reaction conditions and the nature of the substrates involved.

Photolytic Reactions and Degradation Mechanisms of this compound in Aqueous Systems

Extensive literature searches reveal a notable absence of specific studies on the photolytic reactions and degradation mechanisms of this compound in aqueous systems. While the photochemical fate of many organic compounds in the aquatic environment is a subject of considerable research, this particular substance has not been the focus of detailed investigation. Therefore, this section will outline the fundamental principles that would govern its photochemical behavior and draw cautious comparisons with structurally related compounds for which data are available, to postulate potential degradation pathways. It must be explicitly stated that the following discussion is theoretical due to the lack of direct experimental data for this compound.

The photolytic degradation of a chemical compound in water is contingent on its ability to absorb light at relevant environmental wavelengths and the efficiency with which this absorbed energy leads to a chemical transformation, a measure known as the quantum yield. The process can occur through two primary mechanisms: direct and indirect photolysis.

Direct Photolysis:

Direct photolysis would involve the direct absorption of a photon by the this compound molecule, leading to its excitation to a higher energy state. This excited state can then undergo various relaxation pathways, including chemical reactions that result in the degradation of the parent compound. The rate of direct photolysis is influenced by the overlap between the compound's absorption spectrum and the spectral irradiance of the light source (e.g., sunlight). For a simple amidine like ethanimidamide, the C=N chromophore is expected to absorb in the UV region. However, without an experimental UV-Vis absorption spectrum for this compound, its potential for direct photolysis under environmental conditions remains speculative.

Indirect Photolysis:

Indirect photolysis involves the degradation of a compound by reactive species that are themselves generated by the action of light on other substances present in the water, known as photosensitizers. In natural waters, common photosensitizers include humic acids, nitrate (B79036) ions, and iron complexes. These substances absorb sunlight and produce highly reactive transient species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxy radicals. These reactive species can then react with and degrade this compound. The degradation of many organic molecules in the environment is often dominated by reactions with hydroxyl radicals.

Factors Influencing Photodegradation:

Several factors would be expected to influence the rate and mechanism of this compound photodegradation in aqueous systems:

pH: The pH of the water can affect the speciation of the compound (protonated vs. neutral form), which in turn can alter its light absorption properties and reactivity with transient species.

Presence of Photosensitizers: As mentioned, the presence of dissolved organic matter (like humic acids) and other sensitizers would likely accelerate degradation via indirect photolysis.

Light Source and Intensity: The rate of degradation is dependent on the intensity and wavelength distribution of the light source. Studies on the related, but more complex, neonicotinoid insecticide acetamiprid (B1664982), which contains an acetamidine core structure, have shown that UVB radiation is a major driver of its photodegradation, while UVA and visible light have negligible effects. bohrium.comnih.gov

Potential Degradation Pathways:

In the absence of experimental data, potential degradation pathways for this compound can only be hypothesized based on the general chemistry of amidines and related compounds. Photochemical reactions could potentially involve:

Hydrolysis of the C=N bond: Although hydrolysis can occur thermally, it can also be photochemically initiated.

Cleavage of the C-N or C-C bonds: Absorption of light energy could lead to the homolytic or heterolytic cleavage of bonds within the molecule, initiating a cascade of radical reactions. For instance, studies on the photolysis of paracetamol have shown that C-N bond cleavage is a key step. rsc.org

Oxidation by reactive oxygen species: In the case of indirect photolysis, reactions with hydroxyl radicals would likely lead to the formation of various oxidized intermediates.

Illustrative Data from a Related Compound (Acetamiprid):

To provide context, the photodegradation of acetamiprid has been studied. It is important to reiterate that acetamiprid is a significantly more complex molecule, and its behavior is not directly transferable to this compound. However, these studies offer insight into how a molecule containing a related functional group might behave.

The degradation half-lives of acetamiprid in various aqueous solutions under sunlight have been reported as follows bohrium.comnih.gov:

| Water Type | Half-life (hours) |

| Deionized Water | 9.1 |

| Tap Water | 8.9 |

| Deionized Water with Humic Acids (100 mg/L) | 6.5 |

This interactive data table illustrates the influence of water composition on the photodegradation of acetamiprid, a more complex molecule containing an acetamidine moiety. Data is not available for this compound.

These data for acetamiprid highlight the potential for photodegradation in aqueous environments and the enhancing effect of substances like humic acids, suggesting that indirect photolysis could be a significant pathway. bohrium.comnih.gov The analysis of acetamiprid's degradation products indicated that the nitroguanidine (B56551) group is particularly unstable under sunlight. bohrium.comnih.gov

Advanced Applications of Ethanimidamide, Monoacetate in Synthetic Chemistry and Materials Science

Ethanimidamide, Monoacetate as a Building Block for Complex Organic Scaffolds

The bifunctional nature of the ethanimidamide cation, possessing two nitrogen atoms with differing nucleophilicity, makes it an ideal precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. These scaffolds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials.

Pyrimidines are a fundamental class of N-heterocycles found in nucleic acids and numerous biologically active compounds. The most common and widely utilized method for constructing the pyrimidine (B1678525) ring involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. rsc.org this compound serves as a readily available and effective source of the N-C-N fragment required for this cyclization.

The general reaction involves the condensation of ethanimidamide with a β-dicarbonyl compound, such as a 1,3-diketone or a β-ketoester. The acetate (B1210297) counter-ion can act as a mild base to facilitate the initial condensation and subsequent cyclization dehydration steps. This approach offers a straightforward and atom-economical route to a wide array of substituted pyrimidines. For instance, the reaction of acetylacetone (B45752) with this compound would yield 2,4,6-trimethylpyrimidine.

| Reactant 1 | Reactant 2 | Product | Conditions |

| 1,3-Diketone | This compound | Substituted Pyrimidine | Typically reflux in a suitable solvent (e.g., ethanol) |

| β-Ketoester | This compound | Substituted Pyrimidinone | Varies, may require a base or acid catalyst |

| Enone | This compound | Substituted Pyrimidine | Often catalyzed by a transition metal (e.g., copper) mdpi.com |

This table presents generalized reaction schemes for the synthesis of pyrimidine derivatives using this compound. Specific reaction conditions and yields will vary depending on the substrates.

Recent research has also explored multicomponent reactions for pyrimidine synthesis, where ethanimidamide can be a key component. organic-chemistry.org These one-pot procedures offer increased efficiency and molecular diversity.

Imidazoles: The imidazole (B134444) ring is another critical heterocyclic motif present in many biologically active molecules, including the amino acid histidine. The synthesis of imidazoles can be achieved through the condensation of an α-dicarbonyl compound (or its equivalent) with an aldehyde and a source of ammonia (B1221849). Alternatively, α-haloketones can react with amidines to form imidazoles. While formamidine (B1211174) acetate is more commonly cited for 2-unsubstituted imidazoles mdpi.com, this compound can be employed to introduce a methyl group at the 2-position of the imidazole ring. The reaction typically proceeds by the initial formation of an N-acylamidine intermediate, followed by cyclization.

Triazines: 1,3,5-Triazines are symmetrical N-heterocycles with applications ranging from herbicides to polymer chemistry. The synthesis of 1,3,5-triazines can be achieved through the cyclotrimerization of nitriles or the reaction of amidines with various reagents. One modern and environmentally benign approach involves the acceptorless dehydrogenative one-pot synthesis of triazines from primary alcohols and amidines, catalyzed by supported platinum nanoparticles. rsc.org In this process, the alcohol is first oxidized to the corresponding aldehyde, which then condenses with the amidine. This compound can serve as the amidine source in such reactions, providing a green and efficient route to 2,4,6-trisubstituted-1,3,5-triazines.

| Heterocycle | Key Reactants with this compound | General Reaction Type |

| Imidazole | α-Haloketone | Condensation/Cyclization |

| 1,3,5-Triazine | Primary Alcohol | Dehydrogenative Condensation/Cyclization (catalyzed) |

| 1,3,5-Triazine | Nitrile | Co-cyclization (catalyzed) |

This table summarizes the general synthetic strategies for imidazoles and triazines utilizing this compound.

Role of this compound in Coordination Chemistry

The ethanimidamide cation and the acetate anion can both act as ligands in coordination complexes with metal ions. Their distinct electronic and steric properties lead to different coordination behaviors, which can be leveraged to construct diverse metal-organic frameworks (MOFs) and coordination polymers with interesting magnetic, catalytic, and material properties.

Ethanimidamide as a Ligand: The ethanimidamide (acetamidine) molecule can coordinate to a metal center in several ways. It can act as a neutral, monodentate ligand through its sp²-hybridized imino nitrogen atom. Upon deprotonation, it forms the ethanimidamidate (acetamidinate) anion, which is a versatile bidentate chelating or bridging ligand. The amidinate ligand is known to form stable complexes with a wide range of transition metals and lanthanides. The two nitrogen atoms can bridge two metal centers, leading to the formation of polynuclear complexes and coordination polymers.

Acetate as a Ligand: The acetate anion is a classic and well-studied ligand in coordination chemistry. It can coordinate to metal ions in a variety of modes, including monodentate, bidentate (chelating or bridging), and more complex bridging fashions. researchgate.net The flexibility of its coordination modes allows for the formation of a vast array of coordination architectures, from simple mononuclear complexes to intricate metal-organic frameworks. nih.govfrontiersin.org

Comparative Analysis:

| Feature | Ethanimidamidate Ligand | Acetate Ligand |

| Donor Atoms | Two Nitrogen atoms | Two Oxygen atoms |

| Charge | -1 | -1 |

| Coordination Modes | Monodentate (neutral), Bidentate (chelating, bridging) | Monodentate, Bidentate (chelating, bridging), μ2:η1:η1, μ2:η1:η2 |

| Steric Hindrance | Generally larger than acetate due to the methyl group and N-substituents (if any) | Smaller and less sterically demanding |

| Electronic Properties | Stronger σ-donor compared to acetate | Harder base according to HSAB theory |

| Resulting Ring Size | Forms a stable 4-membered chelate ring | Can form a strained 4-membered chelate ring or bridge metal centers |

This interactive data table provides a comparative analysis of the key features of ethanimidamidate and acetate as ligands in coordination complexes.

The presence of both potential ligands in this compound offers the possibility of forming mixed-ligand complexes, where both the ethanimidamide and acetate moieties are coordinated to the same or different metal centers. The ultimate structure of such a complex would depend on the metal ion, the stoichiometry, and the reaction conditions.

This compound in Novel Solvent Systems

The unique properties of ionic compounds are being increasingly exploited in the development of novel solvent systems, such as deep eutectic solvents, which are gaining attention as green and sustainable alternatives to traditional organic solvents.

Deep eutectic solvents (DESs) are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt, and a hydrogen bond donor (HBD), such as an amide, carboxylic acid, or polyol. le.ac.uk These mixtures exhibit a significant depression in freezing point compared to the individual components. DESs are characterized by their low volatility, high thermal stability, and tunable physicochemical properties, making them attractive for a range of applications, including electrochemistry. researchgate.net

While the direct use of this compound in DES formulations is not yet widely reported, its components suggest its potential in this area. Acetamide (B32628), a structurally related compound, has been used as an HBD in the formation of DES with lithium nitrate (B79036) for high-temperature electrochemical capacitors. nih.gov The ethanimidamide cation, with its N-H protons, could potentially act as an HBD, while the acetate anion could function as an HBA.

A hypothetical DES could be formed by mixing this compound with a suitable HBD, such as urea (B33335) or glycerol. The resulting DES could possess interesting properties for electrochemical applications, such as:

High Ionic Conductivity: The presence of mobile ions (ethanimidamidium and acetate) would facilitate charge transport.

Wide Electrochemical Window: The stability of the ions could allow for a wide potential range over which the solvent is electrochemically inert.

Good Solubility for Redox-Active Species: The polar nature of the DES could enable the dissolution of a variety of electroactive compounds.

| Potential HBA | Potential HBD | Potential Application | Reference for Concept |

| Acetate (from this compound) | Ethanimidamidium (from this compound) | Electrolyte for batteries or supercapacitors | nih.gov (by analogy with acetamide) |

| Choline Chloride | This compound | Metal electrodeposition, Electrosynthesis | le.ac.uk |

| Acetate (from this compound) | Urea or Glycerol | CO2 capture, Biocatalysis | researchgate.net |

This table outlines the potential for this compound to be a component in deep eutectic solvents for various applications, based on the known properties of similar compounds.

Further research is required to explore the phase behavior and physicochemical properties of DESs incorporating this compound and to evaluate their performance in electrochemical devices.

Industrial and Laboratory Applications of this compound as a Specialized Reagent

This compound, also known as acetamidine (B91507) acetate, is a chemical compound with emerging applications as a specialized reagent in various industrial and laboratory settings. While its widespread use is not as extensively documented as some other commodity chemicals, its unique chemical properties, stemming from the reactive amidine functional group, make it a valuable intermediate and additive in several advanced material applications. This section explores its role in the textile and paper industries, as well as in polymer science as a plasticizer and stabilizer.

Use in the Textile and Paper Industries

The application of this compound in the textile and paper industries is primarily linked to its role as a precursor in the synthesis of more complex molecules and its potential to modify the surface properties of cellulosic and synthetic fibers.

In the textile industry , the amidine functional group is a key building block for the synthesis of various heterocyclic compounds, which are the core structures of many synthetic dyes. researchgate.netmdpi.com Acetamidine derivatives can be used in the synthesis of pyrimidines and triazines, classes of compounds known to form the basis of some disperse and reactive dyes. researchgate.net The synthesis of these dyes often involves the condensation of an amidine with a suitable co-reactant to form the chromophoric system. While this compound itself is not a dye, its utility as a readily available source of the acetamidine moiety makes it a relevant starting material in a multi-step dye synthesis process.

Salts, in general, play a crucial role in the dyeing of cellulosic fabrics like cotton by enhancing the affinity of the dye for the fabric. bitsathy.ac.intextilelearner.netresearchgate.net They help in overcoming the natural repulsion between the negatively charged fiber surface and the anionic dye molecules. researchgate.net While sodium chloride and sodium sulfate (B86663) are the most commonly used salts, the principle of using an electrolyte to improve dye exhaustion is a fundamental concept in textile dyeing. bitsathy.ac.intextilelearner.net

In the paper industry , chemical additives are essential for imparting desired properties such as strength, water resistance, and printability. google.com While there is no direct evidence of widespread use of this compound as a primary paper chemical, the chemistry of amidines suggests potential applications. Amidine-containing compounds can participate in crosslinking reactions, which are fundamental to improving the wet strength of paper. Wet-strength resins, which are typically polymers with reactive functional groups, crosslink with cellulose (B213188) fibers to prevent them from debonding when wet. nih.gov

Role as a Plasticizer and Stabilizer in Polymer Science

The potential for this compound to act as a plasticizer and stabilizer in polymers is an area of interest, primarily due to the chemical characteristics of the amidine and acetate groups.

As a plasticizer , a substance is added to a polymer to increase its flexibility and reduce its brittleness. cargill.com This is achieved by the plasticizer molecules inserting themselves between the polymer chains, reducing the intermolecular forces. While acetamide, a related compound, is known to be used as a plasticizer, the specific use of this compound is less documented. chemicalbook.com However, its molecular structure, containing both polar (amidine) and ionic (acetate) components, suggests it could interact with polar polymers. The effectiveness of a plasticizer is dependent on its compatibility with the polymer matrix and its ability to disrupt polymer-polymer interactions. mdpi.com

As a stabilizer , particularly a heat stabilizer for polymers like polyvinyl chloride (PVC), the role is to prevent the degradation of the polymer during processing at high temperatures and during its service life. specialchem.comgzbaisha.comgoldstab.comalfachemic.com The degradation of PVC involves the elimination of hydrogen chloride (HCl), which is an autocatalytic process. specialchem.com Heat stabilizers work by neutralizing HCl, replacing unstable chlorine atoms on the polymer chain, and preventing oxidation. specialchem.comgoldstab.com Amidine compounds are basic and can neutralize acids like HCl. This property suggests a potential role for this compound as a co-stabilizer in PVC formulations, where it could act as an acid scavenger. Organic-based stabilizers are being explored as environmentally friendly alternatives to traditional heavy metal-based stabilizers. gzbaisha.com

While comprehensive research dedicated solely to this compound as a primary plasticizer or stabilizer is limited, its chemical nature and the known functions of related amidine and acetate compounds provide a basis for its potential utility in these applications. Further research and development would be necessary to fully characterize its performance and viability in specific polymer systems.

An exploration of future research avenues for this compound reveals significant potential for innovation in sustainable chemistry, process intensification, catalysis, and materials science. The unique bifunctional nature of this compound, possessing both a reactive amidine group and an acetate counter-ion, positions it as a versatile building block for a new generation of chemical processes and products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.